- Preparation of aryl linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,

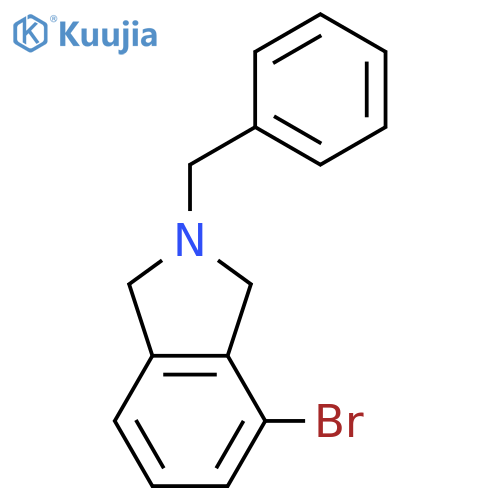

Cas no 923590-78-7 (2-Benzyl-4-bromoisoindoline)

2-Benzyl-4-bromoisoindoline structure

Productnaam:2-Benzyl-4-bromoisoindoline

CAS-nummer:923590-78-7

MF:C15H14BrN

MW:288.182363033295

MDL:MFCD13183764

CID:736595

PubChem ID:52988158

2-Benzyl-4-bromoisoindoline Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Benzyl-4-bromoisoindoline

- 1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)-

- 2-benzyl-4-bromo-1,3-dihydroisoindole

- 4-Bromo-2,3-dihydro-2-(phenylmethyl)-1H-isoindole (ACI)

- 4-Bromo-2-benzylisoindoline

- CS-0321818

- SB64260

- MFCD13183764

- DTXSID80681058

- AKOS015839186

- AS-42027

- SCHEMBL629986

- DB-079290

- PXCBVDGJELFHKH-UHFFFAOYSA-N

- 923590-78-7

- 2-benzyl-4-bromo-isoindoline

- HKP0288

- 2-Benzyl-4-bromo-2,3-dihydro-1H-isoindole

-

- MDL: MFCD13183764

- Inchi: 1S/C15H14BrN/c16-15-8-4-7-13-10-17(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2

- InChI-sleutel: PXCBVDGJELFHKH-UHFFFAOYSA-N

- LACHT: BrC1C2CN(CC=2C=CC=1)CC1C=CC=CC=1

Berekende eigenschappen

- Exacte massa: 287.03100

- Monoisotopische massa: 287.031

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 17

- Aantal draaibare bindingen: 2

- Complexiteit: 249

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 3.2A^2

- XLogP3: 3.5

Experimentele eigenschappen

- Dichtheid: 1.412

- Kookpunt: 354 °C at 760 mmHg

- Vlampunt: 167.9 °C

- PSA: 3.24000

- LogboekP: 3.90280

2-Benzyl-4-bromoisoindoline Beveiligingsinformatie

2-Benzyl-4-bromoisoindoline Douanegegevens

- HS-CODE:2933990090

- Douanegegevens:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Benzyl-4-bromoisoindoline Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| TRC | B537978-10mg |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Ambeed | A671771-1g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 1g |

$270.0 | 2024-04-16 | |

| A2B Chem LLC | AI61778-100mg |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 100mg |

$130.00 | 2024-05-20 | |

| 1PlusChem | 1P00IHKI-250mg |

1H-Isoindole, 4-bromo-2,3-dihydro-2-(phenylmethyl)- |

923590-78-7 | 95% | 250mg |

$134.00 | 2023-12-15 | |

| Crysdot LLC | CD11012811-1g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 1g |

$309 | 2024-07-19 | |

| Crysdot LLC | CD11012811-10g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 10g |

$1037 | 2024-07-19 | |

| Crysdot LLC | CD11012811-25g |

2-Benzyl-4-bromoisoindoline |

923590-78-7 | 95+% | 25g |

$1870 | 2024-07-19 | |

| eNovation Chemicals LLC | K13987-5g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 5g |

$940 | 2025-02-26 | |

| eNovation Chemicals LLC | K05400-5g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | >95% | 5g |

$990 | 2025-02-18 | |

| eNovation Chemicals LLC | Y0991355-10g |

2-benzyl-4-bromoisoindoline |

923590-78-7 | 95% | 10g |

$925 | 2024-08-02 |

2-Benzyl-4-bromoisoindoline Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; 77 °C → rt

Referentie

- Discovery of Vaniprevir (MK-7009), a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor, Journal of Medicinal Chemistry, 2010, 53(6), 2443-2463

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C

Referentie

- Preparation of macrocycles as HCV NS3 protease inhibitors useful in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Sodium bicarbonate Solvents: Toluene , Chlorobenzene ; rt → 95 °C; 8 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 3 - 5 h, 90 - 95 °C; 95 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Referentie

- Processes for preparing macrocyclic compounds as hepatitis C virus protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Reactievoorwaarden

Referentie

- Macrocyclic compounds as antiviral agents, United States, , ,

Synthetic Routes 6

Reactievoorwaarden

Referentie

- Processes for preparing protease inhibitors of hepatitis c virus, United States, , ,

Synthetic Routes 7

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Toluene ; 10 - 12 h, 105 - 110 °C; 110 °C → rt

Referentie

- Process for preparation of 4-haloisoindoline hydrochlorides, China, , ,

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; overnight, 75 °C

Referentie

- Aryl linked imidazole and triazole derivatives and methods of use for improving the pharmacokinetics of a drug, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Potassium bisulfate Solvents: Acetonitrile ; 1 h, 80 °C; 16 h, 77 °C

Referentie

- Preparation of macrocyclic compounds as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Potassium bicarbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled

Referentie

- Preparation of macrocyclic peptides as HCV NS3 protease inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; rt → 80 °C; 1 h, 80 °C; 16 h, 77 °C; cooled

Referentie

- Preparation of peptidyl macrocyclic compounds as antiviral agents, World Intellectual Property Organization, , ,

Synthetic Routes 12

2-Benzyl-4-bromoisoindoline Raw materials

2-Benzyl-4-bromoisoindoline Preparation Products

2-Benzyl-4-bromoisoindoline Gerelateerde literatuur

-

1. Book reviews

-

2. Book reviews

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

923590-78-7 (2-Benzyl-4-bromoisoindoline) Gerelateerde producten

- 1247647-03-5(N1-(2-aminoethyl)-4-chlorobenzene-1,2-diamine)

- 53995-06-5(1-phenyl-2,3-dihydro-1H-imidazol-2-one)

- 17318-06-8(4-FLUORO-1-NAPHTHYLMAGNESIUM BROMIDE)

- 2228545-52-4(1,1-difluoro-3-(2-fluoro-5-nitrophenyl)-2-methylpropan-2-amine)

- 1805083-79-7(2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile)

- 2227690-90-4((1S)-2,2,2-trifluoro-1-(2-methyl-6-nitrophenyl)ethan-1-ol)

- 1806912-30-0(4-Bromo-3-(difluoromethyl)-6-hydroxypyridine-2-carbonyl chloride)

- 2210139-10-7(3-(1H-1,3-benzodiazol-1-yl)-N-{3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-ylmethyl}propanamide)

- 1806457-68-0(Methyl 2-methyl-4-propionylbenzoate)

- 793678-96-3(3-[4-(azepane-1-sulfonyl)phenyl]propanoic acid)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:923590-78-7)2-Benzyl-4-bromoisoindoline

Zuiverheid:99%

Hoeveelheid:1g

Prijs ($):243.0